

Application Note: In Vivo Administration of Quinomycin C in Murine Models

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Compound of Interest

Compound Name: Quinomycin C

CAS No.: 11001-74-4

Cat. No.: B1195860

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Executive Summary & Compound Profile

Quinomycin C (CAS: 11001-74-4) is a quinoxaline antibiotic and bis-intercalating agent structurally analogous to Echinomycin (Quinomycin A).^{[1][2][3]} While Echinomycin has been extensively studied for its ability to inhibit Hypoxia-Inducible Factor 1-alpha (HIF-1

), **Quinomycin C** is a distinct biosynthetic analogue with unique side-chain variations (often involving the replacement of specific amino acid residues in the depsipeptide ring).^{[1][2][3]}

Due to the scarcity of direct in vivo pharmacokinetic data specific to **Quinomycin C**, this protocol synthesizes chemical properties of **Quinomycin C** with the established therapeutic windows and toxicity profiles of its structural congener, Echinomycin.

Key Compound Data

Parameter	Specification	Notes
Molecular Weight	~1157.36 g/mol	Slightly heavier than Echinomycin (1101.3 g/mol). [1][2][3]
Solubility	Low (Aqueous)	Highly lipophilic; requires organic co-solvents or cyclodextrins.[2][3]
Mechanism	DNA Bis-intercalation	Unwinds DNA helix; inhibits replication/transcription.[1][2][3]
Toxicity Class	High Potency	Narrow therapeutic index.[2] Dosing is in g/kg, not mg/kg.

Pre-Formulation & Vehicle Selection[2][3]

The primary failure mode in Quinomycin administration is precipitation upon contact with aqueous physiological buffers. **Quinomycin C** is hydrophobic; injecting a simple DMSO/Saline mixture often leads to micro-precipitation in the peritoneal cavity, causing local inflammation and erratic bioavailability.

Recommended Vehicle Systems

Option A: Co-Solvent System (Standard)

Best for initial screening and short-term studies.[2][3]

- 5% DMSO (Solubilizer)[2][3]
- 40% PEG-400 (Stabilizer)[1][2][3]
- 5% Tween-80 (Surfactant)[1][2][3]
- 50% Sterile Saline (Diluent)[2][3]

Option B: Cyclodextrin Complex (Advanced)

Best for long-term dosing or IV administration to minimize vehicle toxicity.^{[1][2][3]}

- 10% Hydroxypropyl-
-cyclodextrin (HP-
-CD) in Citrate Buffer (pH 4.0–5.0).
- Note: Requires stirring/sonication to form inclusion complexes.

Step-by-Step Preparation Protocol

Reagents

- **Quinomycin C Powder** (Store at -20°C, desiccated).^{[1][2][3][4]}
- DMSO (Anhydrous, sterile filtered).^{[2][3]}
- PEG-400 (Polyethylene glycol).^{[1][2][3]}
- Tween-80 (Polysorbate 80).^{[1][2][3]}
- Sterile Saline (0.9% NaCl).^{[2][3]}

Protocol: Preparing a 20 g/mL Working Solution

Target Dose: 100

L injection per 20g mouse = 1

g/mouse (~50

g/kg).^[3]

- Stock Solution Preparation (1 mg/mL):
 - Weigh 1 mg of **Quinomycin C**.
 - Dissolve in 1 mL of 100% DMSO.

- Vortex vigorously until clear.
- Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
- Vehicle Preparation (Master Mix):
 - In a separate tube, mix 4 mL PEG-400 and 0.5 mL Tween-80.^{[1][2]}
 - Vortex to mix.
 - Add 5 mL Sterile Saline slowly while vortexing.
 - Result: A clear, viscous solution (Vehicle Mix).^{[2][3]}
- Final Dilution (Freshly Prepared):
 - To prepare 1 mL of working solution (20 g/mL):
 - Take 20 μL of **Quinomycin C** Stock (1 mg/mL).^{[2][3]}
 - Add 980 μL of the Vehicle Mix.
 - CRITICAL: Add the stock dropwise to the vehicle while vortexing to prevent shock precipitation.
 - Inspect visually: Solution must be optically clear. If cloudy, do not inject.

In Vivo Administration Workflow

Experimental Design Logic

Given the high potency of quinoxaline antibiotics, a Dose Escalation Pilot is mandatory before efficacy studies.

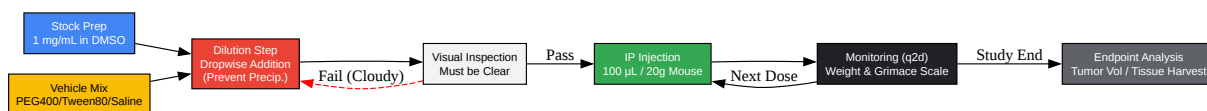
- Route: Intraperitoneal (IP) is preferred for stability.[3][5] Intravenous (IV) via tail vein is possible but carries higher risk of embolism if precipitation occurs.[3]
- Schedule: q2d (Every 2 days) or q3d. Daily dosing often results in cumulative toxicity (weight loss >20%).[3]

Dosage Tiers (Murine Models)

Based on Echinomycin equivalency.

Tier	Dosage	Purpose
Low	10 g/kg	Initial safety check; sensitive models (e.g., knockout mice). [1][2][3]
Medium	20-50 g/kg	Standard therapeutic window for xenografts.[1][2]
High	100 g/kg	Approaching MTD.[2] High risk of lethality/hepatotoxicity.

Workflow Diagram



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Caption: Logical flow for **Quinomycin C** formulation and administration cycles. Red dashed line indicates formulation failure.

Safety & Troubleshooting

Toxicity Indicators

Quinomycin class antibiotics are potent RNA synthesis inhibitors.

- Weight Loss: Weigh mice daily. Euthanize if weight loss >20% compared to Day 0.
- Hepatotoxicity: Pale liver or elevated ALT/AST.
- Local Irritation: Check injection site for peritonitis (swollen abdomen, fluid accumulation).[3]

Troubleshooting Table

Issue	Probable Cause	Solution
Precipitation in Syringe	Water content in DMSO or rapid dilution.[1][2][3]	Use anhydrous DMSO; switch to Cyclodextrin vehicle.
Sudden Death (<24h)	Embolism or acute toxicity.[2][3]	Reduce dose by 50%; ensure solution is filtered (0.22 m).
No Efficacy	Drug degradation.[2]	Prepare fresh daily. Quinomycins are sensitive to light/hydrolysis.

References

- Radadiya, P. S., et al. (2021). "Quinomycin A reduces cyst progression in polycystic kidney disease." [6][7] *FASEB Journal*, 35(5), e21533.[2][3][6] [Link](#)
 - Context: Establishes in vivo efficacy and safety protocols for Quinomycin A (Echinomycin) in mice, serving as the primary proxy for **Quinomycin C** dosing.
- TargetMol. "Echinomycin (Quinomycin A) Chemical Properties and Solubility." [Link](#)
 - Context: Provides solubility data (DMSO, Ethanol) and stability parameters applicable to the **Quinomycin** class.
- BOC Sciences. "**Quinomycin C** - CAS 11001-74-4 Product Information." [1][2][3] [Link](#)

- Context: Verifies the specific molecular weight (1157.36 g/mol) and distinct CAS identity of **Quinomycin C**.
- MedChemExpress. "**Quinomycin C** Product Datasheet." [Link](#)
 - Context: Confirms biological activity spectrum and handling requirements.

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Sources

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